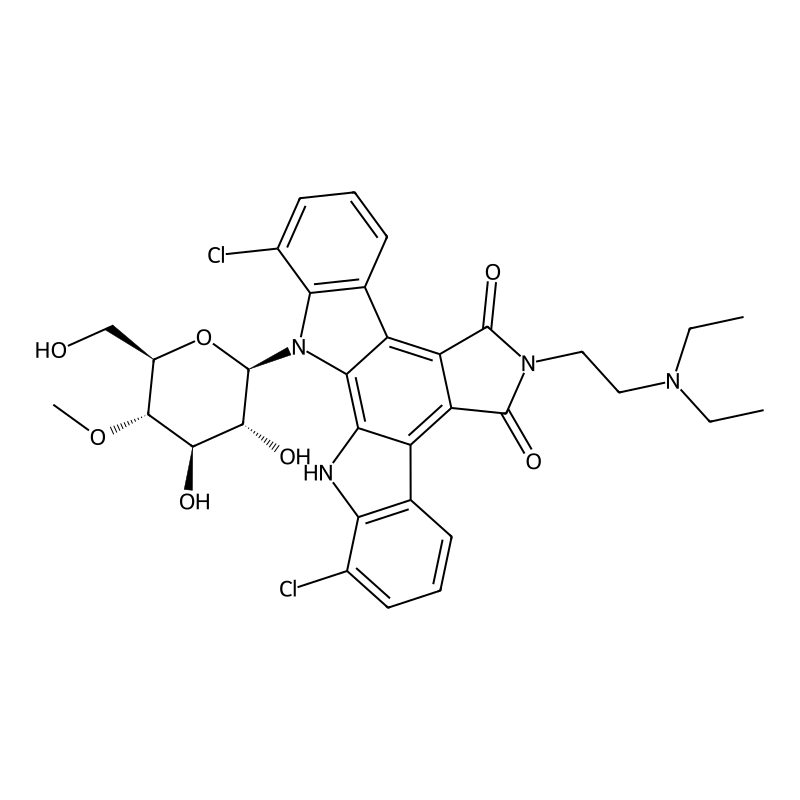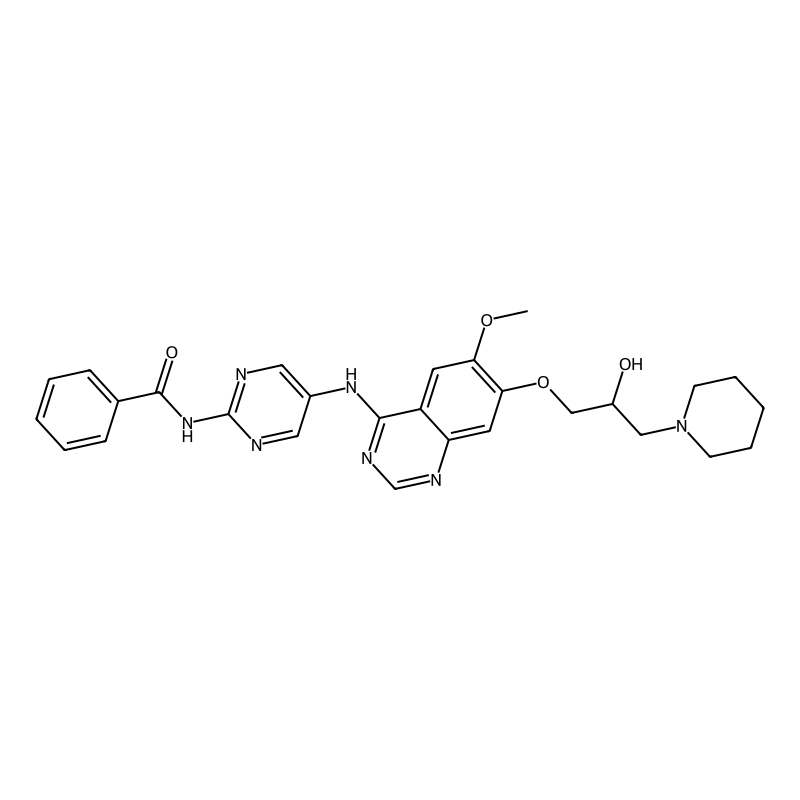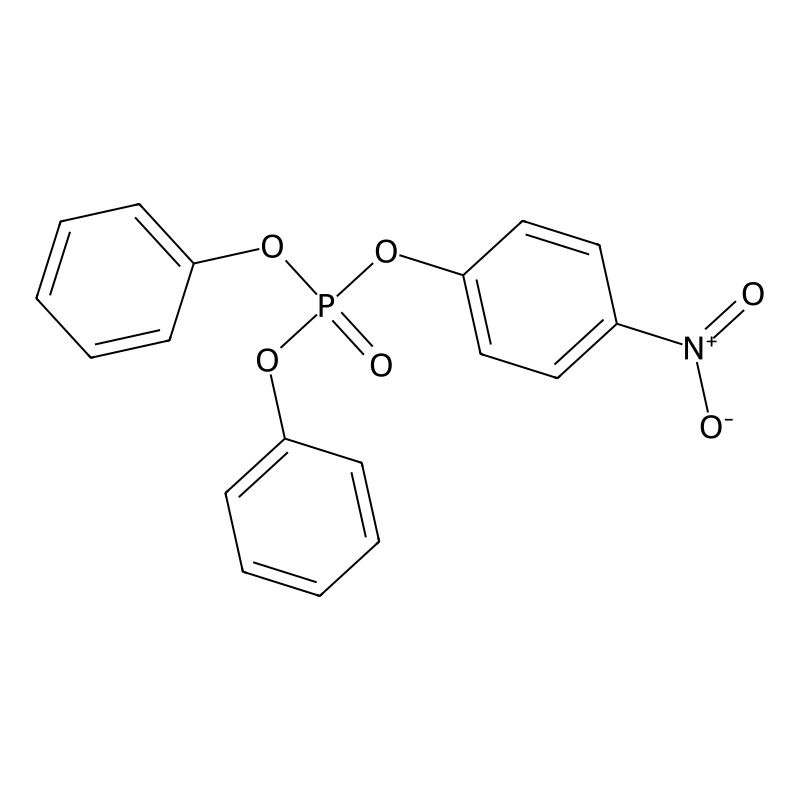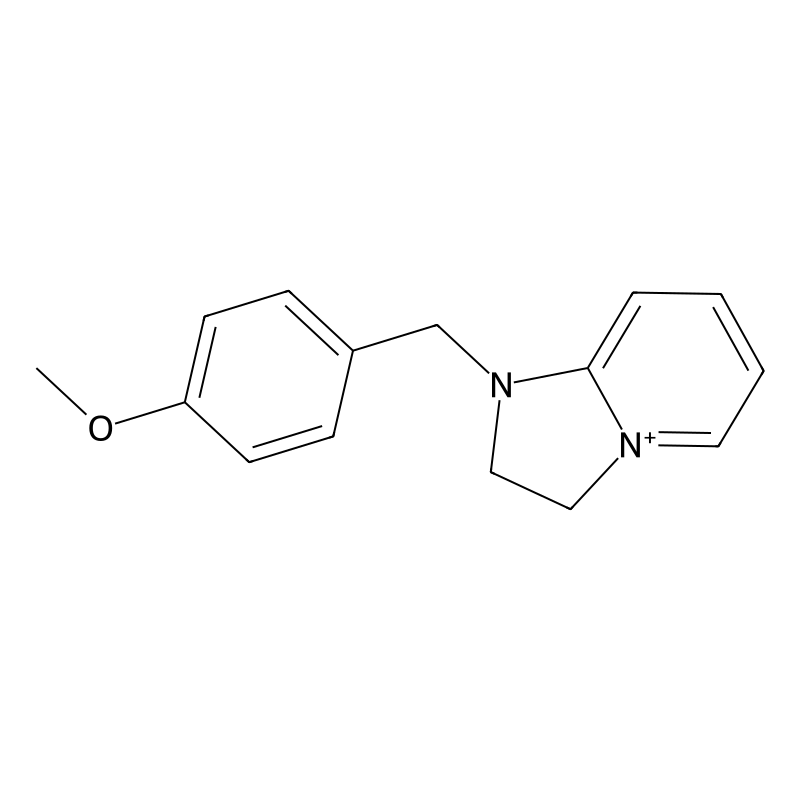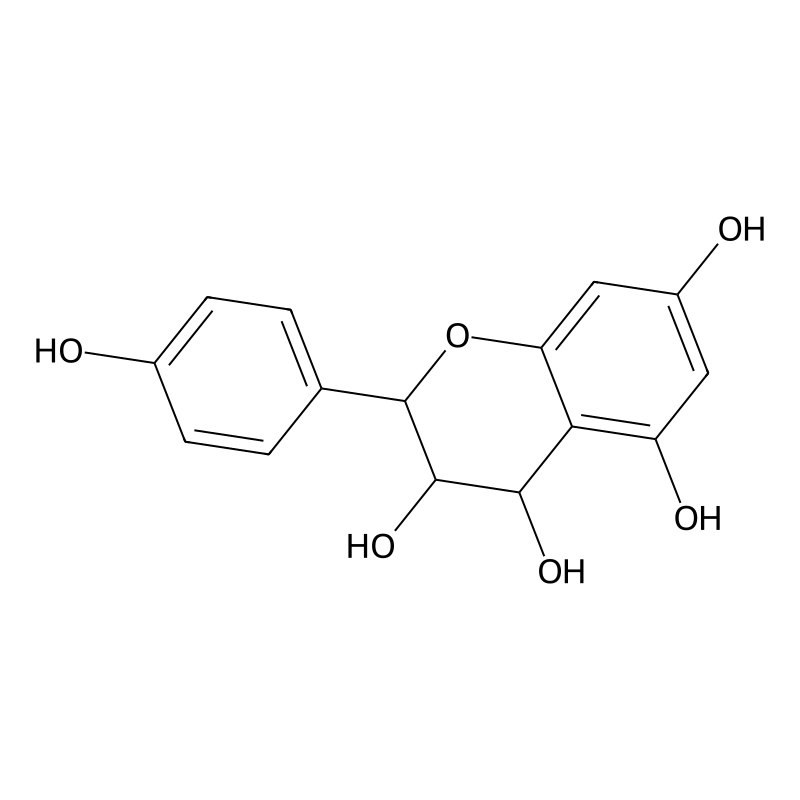DL-Arginine
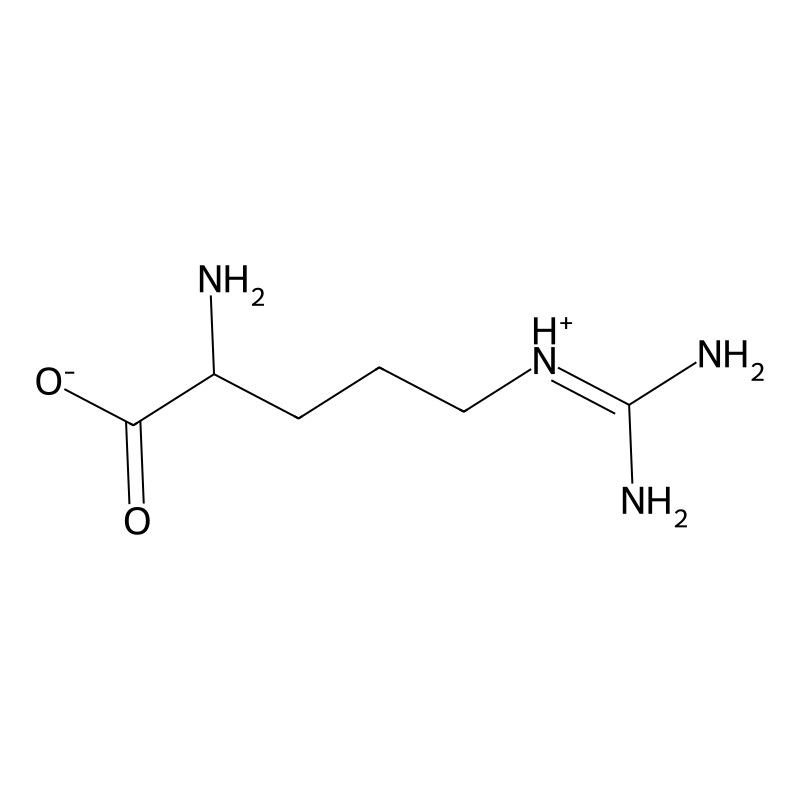
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
In water, 1.82X10+5 mg/l @ 25 °C
182 mg/mL at 25 °C
Soluble in water; Insoluble in ether
Slightly soluble (in ethanol)
Synonyms
Canonical SMILES
Isomeric SMILES
Precursor for Nitric Oxide Synthesis:
DL-Arginine serves as a substrate for nitric oxide synthase (NOS), an enzyme that produces nitric oxide (NO) in the body. NO is a crucial signaling molecule involved in vasodilation, blood flow regulation, and immune function []. Studies investigate how DL-arginine supplementation might influence NO production and its downstream effects in various physiological contexts [].
Potential Role in Wound Healing:
DL-Arginine plays a role in protein synthesis and collagen formation, essential for wound healing. Research explores its potential to improve wound healing by promoting tissue regeneration and reducing inflammation []. Studies are ongoing to determine the optimal dosage and delivery methods for DL-arginine in wound healing applications.
Investigation in Cardiovascular Health:
Due to its role in NO production and vasodilation, DL-arginine is being investigated for its potential benefits in cardiovascular health. Research explores its effects on blood pressure, endothelial function, and exercise performance in individuals with cardiovascular risk factors []. However, more studies are needed to clarify the long-term safety and efficacy of DL-arginine supplementation for cardiovascular health.
Studies in Metabolic Disorders:
DL-Arginine's involvement in insulin secretion and glucose metabolism has led to research investigating its potential role in managing metabolic disorders like diabetes. Studies are exploring how DL-arginine supplementation might influence insulin sensitivity and blood sugar control [].
Application in Cell Culture and Protein Crystallization:
DL-Arginine is a common component of cell culture media, providing essential nutrients for cell growth and proliferation. Additionally, its unique properties make it useful in protein crystallization experiments, aiding in the formation of well-defined crystals for structural analysis [].
DL-Arginine is a racemic mixture of two enantiomers, L-arginine and D-arginine, which are both alpha-amino acids. The chemical formula for DL-arginine is C6H14N4O2, and it features a guanidino group attached to a standard amino acid backbone. At physiological pH, DL-arginine exists predominantly in its cationic form due to the protonation of its amino groups, making it soluble in water and biologically active . L-arginine is naturally occurring and plays a crucial role in protein synthesis and various metabolic pathways, while D-arginine is less common in nature but has been studied for its potential biological effects .
DL-Arginine is generally considered safe for research purposes when handled appropriately. However, it can cause irritation to the skin, eyes, and respiratory system. Safety data sheets (SDS) from chemical suppliers typically provide detailed information on specific hazards and handling procedures [, ].
- Nitric Oxide Synthesis: L-arginine is converted into nitric oxide through the action of nitric oxide synthase enzymes. This reaction is vital for vasodilation and blood flow regulation .
- Urea Cycle: Arginine is synthesized from citrulline in the urea cycle, where it plays a key role in nitrogen disposal .
- Creatine Synthesis: DL-Arginine is involved in the biosynthesis of creatine, an important molecule for energy metabolism in muscle tissues .
- Polyamine Production: It also serves as a precursor for polyamines, which are essential for cellular growth and function .
DL-Arginine exhibits various biological activities:
- Vasodilation: By increasing nitric oxide production, DL-arginine helps widen blood vessels, improving blood circulation and potentially benefiting cardiovascular health .
- Immune Function: It supports immune responses by influencing the production of cytokines and other immune mediators .
- Hormonal Regulation: DL-arginine stimulates the release of hormones such as insulin and growth hormone, which are critical for metabolic processes .
DL-Arginine can be synthesized through several methods:
- Chemical Synthesis: It can be produced chemically by reacting ammonia with glycine and hydrocyanic acid under controlled conditions to yield arginine derivatives .
- Biotechnological Methods: Microbial fermentation processes using specific strains of bacteria or yeast can also generate DL-arginine from simpler substrates like glucose or other amino acids .
- Enzymatic Synthesis: Enzymatic pathways involving argininosuccinate synthetase can convert citrulline into arginine, allowing for more efficient production in biological systems .
DL-Arginine has diverse applications across various fields:
- Nutritional Supplements: Commonly used to enhance athletic performance, improve recovery after exercise, and support cardiovascular health by promoting better blood flow .
- Pharmaceuticals: Investigated for its potential therapeutic effects in conditions like erectile dysfunction, hypertension, and heart diseases due to its vasodilatory properties .
- Cosmetics: Used in skincare products for its moisturizing properties and ability to promote skin elasticity through increased blood flow .
Several compounds share structural or functional similarities with DL-arginine:
| Compound Name | Structure/Function | Unique Features |
|---|---|---|
| L-Arginine | Naturally occurring amino acid; precursor to nitric oxide | Predominantly found in proteins; essential amino acid |
| D-Arginine | Stereoisomer of L-arginine; less common | Investigated for unique biological roles |
| Citrulline | Non-essential amino acid; precursor to L-arginine | Involved in the urea cycle; enhances nitric oxide synthesis |
| Ornithine | Product of arginine metabolism; involved in urea cycle | Key role in polyamine synthesis |
DL-Arginine stands out due to its racemic nature, combining both enantiomers which may provide a broader range of biological activities compared to its individual counterparts. Its unique duality allows it to participate in various metabolic pathways while influencing physiological processes differently than L- or D-arginine alone.
The discovery of arginine traces back to 1886 when German chemist Ernst Schulze and his assistant Ernst Steiger first isolated this amino acid from yellow lupin seedlings. Schulze named the compound from the Greek word "árgyros" meaning "silver" due to the distinctive silver-white appearance of arginine nitrate crystals formed during the isolation process. This initial discovery laid the groundwork for understanding one of the most biochemically significant amino acids.
The structural determination of arginine followed over a decade later when Schulze and Ernst Winterstein established its molecular structure in 1897. The first synthesis of arginine was achieved by Schulze and Winterstein in 1899 using ornithine and cyanamide as starting materials, though some uncertainty about the structure persisted until Sørensen's definitive synthesis in 1910. The development of racemic DL-arginine emerged from advances in synthetic organic chemistry during the 20th century, as researchers sought to create standardized amino acid mixtures for laboratory studies.
The significance of arginine expanded dramatically with the discovery of the urea cycle by Krebs and Henseleit in 1932, which revealed arginine's crucial role in ammonia detoxification. This breakthrough transformed understanding of arginine from a simple proteinogenic amino acid to a central player in nitrogen metabolism and cellular physiology.
Significance in Amino Acid Chemistry
DL-Arginine occupies a unique position in amino acid chemistry due to its racemic nature and the distinctive properties of its constituent enantiomers. The compound consists of equal amounts of L-arginine, the naturally occurring form, and D-arginine, which is rarely found in biological systems. This 50:50 mixture provides researchers with a powerful tool for investigating stereochemical effects in biological and chemical processes.
The molecular formula C₆H₁₄N₄O₂ represents both enantiomers, with a molecular weight of 174.204 g/mol. The compound features a guanidino group attached to a standard amino acid framework, making it one of the three basic amino acids alongside lysine and histidine. At physiological pH, the carboxylic acid group is deprotonated while both the amino and guanidino groups are protonated, resulting in a net positive charge.
DL-Arginine's significance extends to its role as a precursor for numerous biologically active compounds. These include nitric oxide, which serves as a crucial signaling molecule in cardiovascular regulation, ornithine for polyamine synthesis, creatine for energy metabolism, and urea for nitrogen waste elimination. The racemic mixture allows researchers to study these pathways while controlling for stereochemical variables.
Nomenclature and Classification
The nomenclature of DL-Arginine follows established conventions for racemic amino acid mixtures. The prefix "DL-" indicates an equal mixture of the dextrorotatory (D) and levorotatory (L) enantiomers. Alternative nomenclature includes "(±)-arginine" and "racemic arginine," all referring to the same 1:1 enantiomeric composition.
According to IUPAC naming conventions, DL-Arginine is systematically named as "2-amino-5-(diaminomethylideneamino)pentanoic acid". The compound is also known by various synonyms including "2-amino-5-guanidinopentanoic acid" and "DL-2-amino-5-guanidovaleric acid". The CAS registry number 7200-25-1 provides unambiguous identification for regulatory and commercial purposes.
The chemical classification places DL-Arginine within the arginine and derivatives family, characterized by compounds containing arginine or its reaction products at the amino or carboxyl groups. This classification encompasses natural arginine metabolites and synthetic derivatives used in research and pharmaceutical applications.
General Overview of Racemic Amino Acids
Racemic amino acid mixtures represent a fundamental concept in stereochemistry and biochemistry, providing insights into the role of chirality in biological systems. A racemic mixture contains equal amounts of left-handed and right-handed enantiomers of a chiral molecule, resulting in optical inactivity due to the cancellation of rotational effects. This property distinguishes racemates from enantiomerically pure compounds, which rotate plane-polarized light in specific directions.
The formation of racemic amino acids can occur through various synthetic pathways, including chemical synthesis methods that do not discriminate between enantiomers. The amidomalonate synthesis, for example, produces racemic amino acids through alkylation reactions followed by hydrolysis under acidic conditions. These synthetic approaches contrast with biological amino acid production, which typically yields only the L-enantiomer due to the stereospecificity of enzymatic processes.
Racemic amino acids exhibit unique physical and chemical properties compared to their pure enantiomers. While individual enantiomers have identical physical properties except for optical rotation, racemic mixtures often display different melting points, solubilities, and crystallization behaviors. These differences arise from the intermolecular interactions between opposite enantiomers, which can be stronger or weaker than interactions between identical enantiomers.
Basic Molecular Properties
DL-Arginine possesses the molecular formula C₆H₁₄N₄O₂ with a molecular weight of 174.204 grams per mole [1] [3] [5]. The compound is characterized by its linear formula HN=C(NH₂)NH(CH₂)₃CH(NH₂)COOH, which clearly demonstrates the essential structural components that define this amino acid [3]. The molecule features a distinctive guanidino group appended to a standard amino acid framework, making it one of the most structurally complex proteinogenic amino acids [18].
The International Union of Pure and Applied Chemistry name for this compound is 2-amino-5-(diaminomethylideneamino)pentanoic acid [1] [3] [5]. This systematic nomenclature precisely describes the positioning of functional groups within the molecular structure. The compound is registered under Chemical Abstracts Service number 7200-25-1 and carries the Beilstein registry number 1725411 [1] [3] [5].
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₄N₄O₂ |
| Molecular Weight (g/mol) | 174.204 |
| CAS Registry Number | 7200-25-1 |
| IUPAC Name | 2-amino-5-(diaminomethylideneamino)pentanoic acid |
| InChI Key | ODKSFYDXXFIFQN-UHFFFAOYSA-N |
| Linear Formula | HN=C(NH₂)NH(CH₂)₃CH(NH₂)COOH |
| Beilstein Number | 1725411 |
Structural Components
The molecular architecture of DL-Arginine consists of three primary functional regions: an alpha-amino group, an alpha-carboxylic acid group, and a side chain containing a three-carbon aliphatic straight chain terminating in a guanidino group [28]. This configuration results in arginine being classified as a charged aliphatic amino acid at physiological pH conditions [28]. The significant presence of nitrogen atoms throughout the structure is a distinguishing characteristic, with four nitrogen atoms contributing to the compound's unique chemical properties [13].
The guanidino group represents the most distinctive structural feature of arginine, containing multiple nitrogen atoms arranged in a planar configuration [18]. This group is responsible for many of the compound's characteristic chemical and biological properties, including its strong basicity and ability to participate in various biochemical reactions [25].
Stereochemistry and Chirality
Chiral Center Analysis
DL-Arginine contains a single chiral center located at the alpha-carbon position [4] [7]. This stereocenter is responsible for the existence of two enantiomeric forms: D-arginine and L-arginine [4]. The presence of only one chiral carbon distinguishes arginine from amino acids such as isoleucine and threonine, which possess multiple stereocenters and can form diastereomers [7].
The chirality of arginine has been extensively studied using advanced analytical techniques, including electrospray ionization-tandem mass spectrometry [6]. These investigations have demonstrated the ability to achieve chiral resolution of arginine enantiomers through the formation of calcium ion-mediated trimeric clusters [6]. The stereoselective discrimination between enantiomers has proven crucial for understanding the distinct biological roles of each form [6].
Racemic Mixture Properties
DL-Arginine represents a racemic mixture containing equal proportions of both D-arginine and L-arginine enantiomers [2] [12]. This equimolar combination results in a compound with zero optical rotation, as indicated by the specific rotation value of [α]²⁰ᴅ = +0.0 ± 1.0° [21]. The racemic nature of DL-arginine has significant implications for its crystalline properties and separation techniques [12].
Research into the preferential enrichment of DL-arginine fumarate has revealed interesting crystallographic behaviors [12]. Under specific conditions, the racemic crystal structure can accommodate deviations from its racemic composition, leading to the formation of enantio-enriched domains within the crystal matrix [12]. These findings demonstrate the complex solid-state behavior of racemic arginine compounds and their potential for chiral separation processes [12].
Comparison Between D-Arginine and L-Arginine
Biological Activity Differences
L-arginine demonstrates significantly higher biological activity compared to its D-enantiomer across multiple physiological systems [8] [9]. Studies examining insulin-mediated glucose uptake have shown that L-arginine stimulates whole-body glucose disposal by 61.4 ± 4.4 versus 41.3 ± 3.5 μmol/kg fat-free mass per minute compared to saline controls, while D-arginine showed no significant effect with values of 42.1 ± 3.4 versus 41.3 ± 3.5 μmol/kg fat-free mass per minute [9].
The differential biological effects extend to nitric oxide production pathways [8] [9]. L-arginine serves as a direct substrate for nitric oxide synthase enzymes, while D-arginine appears to utilize alternative pathways for nitric oxide generation [8]. Research has indicated that D-arginine may produce nitric oxide and nitric oxide derivatives through mechanisms distinct from the conventional nitric oxide synthase pathway [8].
Metabolic Processing Variations
The metabolic fate of D-arginine and L-arginine differs substantially within biological systems [8]. L-arginine undergoes rapid hepatic metabolism through well-established pathways including arginase-mediated conversion to ornithine and urea [8]. In contrast, D-arginine demonstrates slower metabolic processing and extended plasma retention times [8].
Pharmacokinetic studies have revealed that D-arginine maintains elevated plasma concentrations for extended periods compared to L-arginine [8]. While L-arginine levels gradually decrease from 30 minutes post-administration, D-arginine concentrations remain stable until 90 minutes after administration [8]. This differential metabolism reflects the limited enzymatic machinery available for D-amino acid processing in mammalian systems [8].
Tissue Distribution Patterns
Distribution studies have demonstrated preferential tissue accumulation patterns for each enantiomer [8]. D-arginine shows enhanced enrichment in brain tissues, with concentrations reaching 94 pmol/mg wet tissue in the cerebral cortex and 162 pmol/mg wet tissue in the hypothalamus [8]. This selective brain accumulation suggests specialized transport mechanisms for D-arginine that differ from those utilized by L-arginine [8].
The enhanced brain penetration of D-arginine has been attributed to distinct transporter systems [8]. Evidence suggests that D-arginine utilizes different transporters compared to L-arginine, potentially explaining its superior central nervous system bioavailability [8]. This differential transport has important implications for understanding the distinct physiological roles of each enantiomer [8].
| Property | L-Arginine | D-Arginine |
|---|---|---|
| Natural Occurrence | Abundant in proteins | Rare in nature |
| Biological Activity | High biological activity | Limited biological activity |
| Protein Synthesis | Incorporated into proteins | Not incorporated into proteins |
| Metabolic Processing | Rapidly metabolized by liver | Slower metabolism |
| Therapeutic Effects | Vasodilation, wound healing | Different therapeutic profile |
| Nitric Oxide Production | Substrate for NOS enzymes | Alternative NO pathway |
| Optical Activity | Dextrorotatory | Levorotatory |
| Molecular Configuration | S-configuration | R-configuration |
Physical States and Appearance
Solid State Characteristics
DL-Arginine typically appears as white orthorhombic crystals or white crystalline powder under standard conditions [30] [16] [33]. The compound exhibits a characteristic white to off-white coloration and maintains a crystalline structure that can vary depending on hydration state [30] [16]. When crystallized from aqueous solutions, DL-arginine forms orthorhombic dihydrate crystals, though dehydration occurs at elevated temperatures around 105°C [30].
The melting point of DL-arginine ranges from 230°C to 244°C, with decomposition occurring during the melting process [30] [33]. This thermal behavior is characteristic of amino acids containing multiple nitrogen-containing functional groups [30]. The compound demonstrates air sensitivity and requires storage under controlled atmospheric conditions to prevent degradation [30] [33].
Solubility Properties
The solubility characteristics of DL-arginine in its free base form differ significantly from those of its individual enantiomers [30] [33]. Pure DL-arginine demonstrates limited solubility in water, being classified as insoluble in aqueous media [30] [33]. This contrasts markedly with the high water solubility exhibited by L-arginine, which can dissolve at concentrations of 148.7 g/L at 20°C [34].
The reduced aqueous solubility of the racemic mixture compared to the pure enantiomers represents a classic example of the "anticonglomerate" behavior observed in certain chiral compounds [12]. This solubility difference between racemic and enantiopure forms has practical implications for purification and separation processes [12].
| Property | Value |
|---|---|
| Appearance | White crystalline powder or orthorhombic crystals |
| Color | White to off-white |
| Melting Point | 230-244°C (decomposes) |
| State at Room Temperature | Solid |
| Crystal Structure | Orthorhombic (dihydrate) |
| Solubility in Water | Insoluble in free base form |
| Optical Rotation | [α]²⁰ᴅ = +0.0 ± 1.0° (racemic) |
| Sensitivity | Air sensitive |
Physical Stability
DL-Arginine exhibits air sensitivity and requires appropriate storage conditions to maintain chemical integrity [30] [33]. The compound should be stored in tightly closed containers away from oxidizing agents to prevent degradation [30] [33]. When exposed to atmospheric conditions, the compound can undergo gradual decomposition, particularly in the presence of moisture and oxygen [30].
The thermal stability of DL-arginine is limited, with color changes beginning around 230°C and complete decomposition occurring at 244°C [30]. This thermal behavior necessitates careful temperature control during processing and storage to maintain compound integrity [30]. The decomposition process involves complex chemical transformations of the guanidino and amino functional groups [30].
Position Among Proteinogenic Amino Acids
Classification Within Standard Amino Acids
Arginine occupies a unique position among the twenty standard proteinogenic amino acids as one of three positively charged residues at physiological pH [24] [27]. Along with lysine and histidine, arginine contributes to the basic amino acid category, though it possesses the most complex side chain structure among this group [24] [27]. The compound is encoded by six different codons in the genetic code: CGU, CGC, CGA, CGG, AGA, and AGG [18] [24].
Despite having the largest number of codons among all amino acids, arginine paradoxically represents one of the least frequently occurring amino acids in protein sequences [19]. This discrepancy between codon number and frequency of occurrence in proteins is greater for arginine than for any other amino acid [19]. The abundance of codons suggests evolutionary importance, while the low protein frequency indicates specialized functional roles [19].
Essential Amino Acid Status
Arginine is classified as a conditionally essential or semi-essential amino acid in human nutrition [25] [26]. This designation reflects the fact that while healthy adults can synthesize arginine endogenously, production may become insufficient during periods of stress, illness, or rapid growth [25] [26]. Preterm infants are unable to synthesize arginine internally, making it nutritionally essential for this population [18] [25].
The conditional essentiality of arginine distinguishes it from the nine truly essential amino acids that must be obtained through dietary sources [24]. These fully essential amino acids include histidine, isoleucine, leucine, lysine, methionine, phenylalanine, threonine, tryptophan, and valine [24]. Arginine's intermediate status reflects its complex metabolic roles and variable biosynthetic capacity under different physiological conditions [25].
Metabolic Versatility
Among proteinogenic amino acids, arginine demonstrates exceptional metabolic versatility, serving as a precursor for numerous biologically active compounds [25] [26]. The amino acid participates in the synthesis of nitric oxide, polyamines, proline, glutamate, creatine, agmatine, and urea through distinct enzymatic pathways [25] [26]. This broad metabolic involvement exceeds that of most other amino acids and underlies arginine's importance in cellular physiology [25].
DL-Arginine possesses the molecular formula C₆H₁₄N₄O₂ with a molecular weight of 174.20-174.204 grams per mole [1] [2] [3]. The compound exhibits an average mass of 174.204 grams per mole, while the monoisotopic mass is precisely 174.111676 grams per mole [4] [5]. The exact mass determination yields 174.111679 grams per mole, confirming the high precision of mass spectrometric analysis [5].
The atomic composition consists of six carbon atoms, fourteen hydrogen atoms, four nitrogen atoms, and two oxygen atoms. This composition reflects the characteristic structure of arginine containing both amino acid backbone elements and the distinctive guanidinium functional group. The compound is registered under CAS number 7200-25-1 and carries the MDL number MFCD00063117 [1] [3] [6]. Additional database identifiers include the Beilstein number 1725411 and EC number 230-571-3 [1] [4].
The IUPAC nomenclature designates the compound as 2-amino-5-(diaminomethylideneamino)pentanoic acid [3] [4] [5]. Common synonyms include (±)-Arginine, H-DL-Arg-OH, and DL-2-amino-5-guanidinopentanoic acid [1] [4] [5].
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₄N₄O₂ |
| Molecular Weight (g/mol) | 174.20-174.204 |
| Monoisotopic Mass (g/mol) | 174.111676 |
| CAS Registry Number | 7200-25-1 |
| IUPAC Name | 2-amino-5-(diaminomethylideneamino)pentanoic acid |
Solubility Profile
Aqueous Solubility
DL-Arginine demonstrates substantial water solubility, with reported values ranging from 148.7 to 182 grams per liter at 20°C [2] [7] [8]. The temperature dependence of aqueous solubility shows significant variation, with solubility at 0°C reported as 83 grams per liter, increasing substantially to 400 grams per liter at 50°C [9]. This positive temperature coefficient indicates endothermic dissolution behavior.
More recent experimental determinations using ultraperfomance liquid chromatography methods have confirmed water solubility values of approximately 155 grams per liter at 20°C [2] [7]. The high aqueous solubility is attributed to the polar nature of the molecule, particularly the ionizable carboxylic acid, amino, and guanidinium groups that facilitate hydrogen bonding and electrostatic interactions with water molecules.
The pH dependence of solubility reflects the ionization behavior of the three functional groups. At physiological pH, the zwitterionic nature of the molecule contributes to enhanced water solubility through both electrostatic and hydrogen bonding interactions [10] [11].
Solubility in Organic Solvents
DL-Arginine exhibits markedly limited solubility in organic solvents compared to its aqueous solubility. In ethanol, the compound shows very slight solubility, with historical data indicating poor dissolution even at elevated temperatures [9] [10] [12]. Research on amino acid solubility in ethanol-water mixtures demonstrates that arginine solubility decreases significantly as ethanol content increases, with reductions of approximately 66% at 0.2 ethanol mole fraction [10].
Polar aprotic solvents show improved but still limited solubility. In dimethyl sulfoxide (DMSO), solubility reaches approximately 5 milligrams per milliliter [13]. Similarly, dimethyl formamide (DMF) supports comparable solubility levels of approximately 5 milligrams per milliliter [13]. These values represent substantial improvements over protic organic solvents but remain significantly lower than aqueous solubility.
Nonpolar organic solvents demonstrate essentially negligible solubility. DL-Arginine is reported as insoluble in diethyl ether and shows very limited solubility in hexane and other alkane solvents [1] [14]. The poor solubility in nonpolar media reflects the highly polar and ionic character of the arginine molecule.
| Solvent | Solubility | Temperature |
|---|---|---|
| Water | 148.7-182 g/L | 20°C |
| Water | 400 g/L | 50°C |
| Ethanol | Very slightly soluble | Room temperature |
| DMSO | ~5 mg/mL | Room temperature |
| Ether | Insoluble | Room temperature |
Melting Point and Thermal Behavior
DL-Arginine exhibits a melting point range of 228-232°C, though the compound typically undergoes decomposition rather than clean melting [1] [2] [15]. The melting process is characterized by decomposition beginning around 230°C, with more substantial thermal degradation occurring above 235°C [1] [15].
Thermal analysis studies indicate that arginine decomposition follows complex pathways involving multiple endothermic processes. Research using calorimetry, thermogravimetry, and mass spectrometry has demonstrated that thermal decomposition of arginine occurs between 185°C and 280°C, requiring endothermic heats of decomposition ranging from 72 to 151 kilojoules per mole [16]. The decomposition process generates 12 to 70% volatile products, primarily consisting of water and ammonia, with minimal carbon dioxide production [16].
The calculated boiling point under standard conditions is 367.6±52.0°C at 760 millimeters of mercury, though this value represents extrapolation since thermal decomposition occurs before reaching the boiling point [2]. The flash point is calculated at 176.1±30.7°C, indicating moderate thermal hazard considerations [2].
Vapor pressure at 25°C is extremely low at 0.0±1.8 millimeters of mercury, reflecting the ionic and highly polar nature of the compound [2]. This low volatility is consistent with the strong intermolecular forces present in the crystalline state.
| Property | Value | Notes |
|---|---|---|
| Melting Point | 228-232°C | With decomposition |
| Thermal Decomposition | 235-244°C | Complex pathways |
| Boiling Point (calculated) | 367.6±52.0°C | At 760 mmHg |
| Vapor Pressure (25°C) | 0.0±1.8 mmHg | Very low volatility |
Acid-Base Properties
Historical Perspectives on pKa Determination
The acid dissociation constants of arginine have been subjects of extensive investigation since the early 20th century. Historical determinations dating back to 1924 and 1930 established preliminary pKa values that have been widely cited in biochemistry textbooks for decades [17] [18]. These early studies faced significant experimental challenges, particularly in measuring multi-step acid-base equilibria under highly alkaline conditions required for guanidinium group titration.
Traditional literature values for the three ionizable groups in arginine have been cited as approximately 2.0 for the carboxylic acid, 9.0 for the amino group, and 12.0-12.5 for the guanidinium group [18] [19]. However, substantial variation in published values over the years, ranging from 11.4 to 13.6 for the guanidinium group, reflected the experimental difficulties inherent in these measurements [18].
The methodological challenges included electrode errors at high pH, interference from carbonate formation due to atmospheric carbon dioxide absorption, and the need for accurate measurement of very small changes in proton concentration at extreme pH values [17] [18].
Current Understanding of pKa Values
Recent comprehensive studies using complementary potentiometric and nuclear magnetic resonance spectroscopic approaches have provided revised and more accurate pKa determinations for arginine [17] [18]. These investigations, conducted independently in multiple laboratories using different analytical techniques, have established significantly higher pKa values than previously accepted.
The α-carboxylic acid group exhibits a pKa value of 1.82±0.05, consistent with typical amino acid carboxyl groups [18]. The α-amino group shows a pKa of 9.15±0.05 in the context of the charged carboxylate and guanidinium moieties [18]. Most significantly, the guanidinium group demonstrates a pKa value of 13.8±0.1, substantially higher than the historically cited value of approximately 12 [17] [18].
This revised pKa value for the guanidinium group has profound implications for understanding arginine behavior in biological systems. The high pKa value explains why arginine side chains remain predominantly charged even at pH values as high as 10 and provides a thermodynamic basis for the observation that arginine residues are invariably protonated under physiological conditions [17] [18].
Nuclear magnetic resonance studies using ¹³C₆/¹⁵N₄-labeled arginine have confirmed these values through direct observation of chemical shift changes associated with protonation state transitions [18]. X-ray photoelectron spectroscopy of aqueous arginine nanoparticles has provided additional evidence supporting the high pKa value, demonstrating that the guanidinium group remains protonated even in strongly basic solutions at pH 13 [20].
Ionization States at Various pH Levels
The ionization behavior of DL-Arginine reflects the sequential deprotonation of its three ionizable groups as pH increases. At very low pH (below 1.5), the molecule exists in a fully protonated state with a net charge of +2, containing protonated amino, carboxylic acid, and guanidinium groups [18] [21].
As pH increases through the physiological range, the compound transitions through distinct ionization states. Between pH 2 and 6, the predominant species is zwitterionic with a net charge of +1, where the carboxylic acid is deprotonated but both nitrogen-containing groups remain protonated [18]. This zwitterionic form represents the major species at the isoelectric point of approximately 10.76.
At neutral to slightly basic pH (7-10), the α-amino group begins deprotonation, leading to a neutral net charge state. However, the guanidinium group remains essentially fully protonated throughout this range due to its exceptionally high pKa value [18] [20]. Even at pH 11, less than 1% of guanidinium groups undergo deprotonation [18].
The remarkable stability of the protonated guanidinium group is demonstrated by X-ray photoelectron spectroscopy studies showing that significant deprotonation only occurs at extremely high pH values above 13 [20]. At pH 13, approximately 14% of guanidinium groups become deprotonated, while at pH 14, this increases to approximately 61% [20].
| pH | Carboxyl Deprotonated (%) | Amino Deprotonated (%) | Guanidinium Deprotonated (%) | Net Charge |
|---|---|---|---|---|
| 1.0 | 13.1 | 0.0 | 0.0 | +2 |
| 7.0 | 100.0 | 0.7 | 0.0 | 0 |
| 7.4 | 100.0 | 1.7 | 0.0 | 0 |
| 11.0 | 100.0 | 98.6 | 0.2 | 0 |
| 13.0 | 100.0 | 100.0 | 13.7 | 0 |
Guanidinium Group Properties and Reactivity
The guanidinium functional group represents the defining structural feature that distinguishes arginine from other amino acids. This group consists of a carbon atom bonded to three nitrogen atoms, with the structure -NH-C(NH₂)₂⁺, forming a planar, resonance-stabilized cation [22] [23]. The positive charge is delocalized across all three nitrogen atoms, contributing to the exceptional stability of the protonated form.
The guanidinium group exhibits remarkable hydrogen bonding capabilities, with the potential to form up to five hydrogen bonds simultaneously [24] [23]. This multidentate hydrogen bonding capacity enables highly favorable interactions with nucleic acids, proteins, and other biological macromolecules containing electronegative atoms [23]. The planar geometry and charge distribution make the guanidinium group particularly effective in recognizing and binding to phosphate groups, carboxylates, and aromatic systems.
Reactivity studies have demonstrated that the guanidinium group can function as a nucleophile under appropriate conditions, despite its positive charge [25]. The inherent nucleophilicity of the nitrogen centers can be enhanced through deprotonation using strong bases such as Barton's base (2-tert-butyl-1,1,3,3-tetramethylguanidine), which has a pKa of 15.3 [25]. This deprotonation enables nucleophilic attack on electrophilic reagents, allowing for chemical modification and labeling of arginine residues.
The guanidinium group demonstrates exceptional chemical stability in aqueous solution, showing resistance to hydrolysis and most common chemical degradation pathways [25]. However, under oxidative conditions, the group can undergo specific chemical transformations. Recent research has identified methods for selective chemical carbonylation of arginine, converting the guanidinium group to glutamate-5-semialdehyde through metal-catalyzed oxidation processes [26].
Environmental factors significantly influence guanidinium group behavior. In hydrophobic environments, such as protein interiors or lipid bilayers, the group maintains its positive charge through interactions with bound water molecules and polar protein atoms [24]. Crystal structure studies have revealed that buried arginine residues achieve charge neutralization through multiple hydrogen bonds to protein polar atoms and site-bound water molecules [24].
Physical Description
Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS]
Solid
White crystals or crystalline powder; odourless
Color/Form
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Melting Point
222 °C
UNII
Related CAS
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 3 of 44 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 41 of 44 companies with hazard statement code(s):;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Drug Indication
Therapeutic Uses
EXPTL USE: EXPTL DIETS GIVEN 10 DAYS AFTER WALKER 256 CARCINOSARCOMA CELLS INOCULATED INTO RATS, RESULTED IN LOWER TUMOR WEIGHTS.
EXPTL USE: L-ARGININE-HCL INCR IN VITRO MOTILITY IN SPECIMENS OF HUMAN SEMEN EXHIBITING SUBNORMAL MOTILITY. EFFECT WAS DOSE DEPENDENT.
EXPTL USE: ARGININE (1% IN DIET) GIVEN TO RATS INCR THYMIC SIZE & PREVENTED THYMIC INVOLUTION WHICH OCCURS WITH INJURY. ARGININE PROMOTED WOUND HEALING IN RATS.
For more Therapeutic Uses (Complete) data for (L)-ARGININE (6 total), please visit the HSDB record page.
Mechanism of Action
Pictograms

Irritant
Other CAS
74-79-3
7200-25-1
Absorption Distribution and Excretion
Metabolism Metabolites
PRODUCT OF OXIDATIVE DEAMINATION OR TRANSAMINATION OF L-ARGININE IS ALPHA-KETO-GAMMA-GUANIDOVALERIC ACID; PRODUCT OF DECARBOXYLATION IS AGMATINE. PATHWAYS & PRODUCTS OF METABOLISM: ARGININE YIELDS ORNITHINE + UREA; ARGININE YIELDS CITRULLINE + NH3; ARGININE + GLYCINE YIELDS GUANIDOACETIC ACID + ORNITHINE /FROM TABLE/
Associated Chemicals
Wikipedia
Use Classification
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Cosmetics -> Antistatic
Methods of Manufacturing
It is precipitated as the flavinate from gelatin hydrolyzate in industry.
L-ARGININE MAY BE OBTAINED FROM L-ORNITHINE & CYANAMIDE IN AQ SOLN IN PRESENCE OF SOME BA(OH)2: SCHULZE, WINTERSTEIN, BER 32, 3191 (1899); Z PHYSIOL CHEM 34, 134 (1902).
General Manufacturing Information
Analytic Laboratory Methods
CERTAIN BACTERIA, GROWN UNDER SUITABLE CONDITIONS, PRODUCE SPECIFIC L-AMINO ACID DECARBOXYLASES...PH OPTIMA...ARE IN ACID RANGE, SO THAT CO2 PRODUCED CAN BE MEASURED MANOMETRICALLY. EF GALE IN D GLICK: METHODS OF BIOCHEMICAL ANALYSIS, VOL IV, PAGE 285, INTERSCIENCE, NY 1957.
